molecular formula C9H8N2O2S3 B13752121 Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione

Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione

Cat. No.: B13752121
M. Wt: 272.4 g/mol
InChI Key: GSKKZECXTIAYEX-UHFFFAOYSA-N
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Description

Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione is a compound that combines the structural features of benzoic acid and 1,3,4-thiadiazolidine-2,5-dithione Benzoic acid is a simple aromatic carboxylic acid, while 1,3,4-thiadiazolidine-2,5-dithione is a heterocyclic compound containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione typically involves the reaction of benzoic acid derivatives with 1,3,4-thiadiazolidine-2,5-dithione. One common method is the condensation reaction between benzoic acid and 1,3,4-thiadiazolidine-2,5-dithione under acidic or basic conditions. The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzoic acid derivatives .

Scientific Research Applications

Benzoic acid;1,3,4-thiadiazolidine-2,5-dithione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzoic acid;1,3,4-thiadiazolidine-2,5-dithione involves its interaction with molecular targets and pathways in biological systems. The sulfur and nitrogen atoms in the thiadiazolidine ring can form coordination complexes with metal ions, which may play a role in its biological activity. Additionally, the aromatic ring of benzoic acid can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to benzoic acid;1,3,4-thiadiazolidine-2,5-dithione include:

Uniqueness

The presence of both sulfur and nitrogen atoms in the thiadiazolidine ring adds to its versatility in forming coordination complexes and participating in various chemical reactions .

Properties

Molecular Formula

C9H8N2O2S3

Molecular Weight

272.4 g/mol

IUPAC Name

benzoic acid;1,3,4-thiadiazolidine-2,5-dithione

InChI

InChI=1S/C7H6O2.C2H2N2S3/c8-7(9)6-4-2-1-3-5-6;5-1-3-4-2(6)7-1/h1-5H,(H,8,9);(H,3,5)(H,4,6)

InChI Key

GSKKZECXTIAYEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)O.C1(=S)NNC(=S)S1

Origin of Product

United States

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